Cas no 1935110-40-9 (6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid)
6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[5,1-b]oxazole-7-carboxylic acid, 6-amino-2,3-dihydro-
- 6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid
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- Inchi: 1S/C6H7N3O3/c7-4-3(6(10)11)5-9(8-4)1-2-12-5/h1-2H2,(H2,7,8)(H,10,11)
- InChI Key: HUEUTNLQSDLIPK-UHFFFAOYSA-N
- SMILES: O1CCN2N=C(N)C(C(O)=O)=C12
6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255282-1g |
6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid |
1935110-40-9 | 1g |
$0.0 | 2023-09-14 | ||
| Enamine | EN300-255282-1.0g |
6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid |
1935110-40-9 | 1.0g |
$0.0 | 2023-03-01 |
6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 6-amino-2H,3H-pyrazolo3,2-b1,3oxazole-7-carboxylic acid
Recent Advances in the Study of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid (CAS: 1935110-40-9)
The compound 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid (CAS: 1935110-40-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique heterocyclic structure and potential pharmacological applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the synthetic versatility of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid, which serves as a key intermediate in the development of novel bioactive molecules. Researchers have optimized its synthesis through multi-step reactions involving condensation and cyclization, achieving higher yields and purity. The compound's structural features, including the fused pyrazolo-oxazole ring system and carboxylic acid moiety, make it a promising scaffold for drug discovery.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid exhibit moderate to strong inhibitory effects on specific enzymatic targets, such as kinases and proteases. These findings suggest potential applications in treating diseases like cancer and inflammatory disorders. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic properties.
One of the most promising applications of this compound lies in its role as a building block for the development of small-molecule inhibitors. Recent research has explored its incorporation into larger pharmacophores, resulting in compounds with enhanced binding affinity and selectivity. For instance, a study published in the Journal of Medicinal Chemistry reported the design of a series of kinase inhibitors featuring the 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid scaffold, which showed potent activity against cancer cell lines.
Despite these advancements, challenges remain in the optimization of 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid derivatives for clinical use. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists and pharmacologists are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, 6-amino-2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid (CAS: 1935110-40-9) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research is expected to yield more insights into its mechanism of action and therapeutic utility, paving the way for the development of novel drugs targeting unmet medical needs.
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